N-(2,3-difluorophenyl)thiophene-3-carboxamide
Description
N-(2,3-difluorophenyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Properties
Molecular Formula |
C11H7F2NOS |
|---|---|
Molecular Weight |
239.24 g/mol |
IUPAC Name |
N-(2,3-difluorophenyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C11H7F2NOS/c12-8-2-1-3-9(10(8)13)14-11(15)7-4-5-16-6-7/h1-6H,(H,14,15) |
InChI Key |
JIBVGPYCLFXLAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)NC(=O)C2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2,3-difluorophenyl)thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of 2,3-difluoroaniline with thiophene-3-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Chemical Reactions Analysis
N-(2,3-difluorophenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.
Scientific Research Applications
N-(2,3-difluorophenyl)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel pharmaceuticals due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound is utilized in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as a corrosion inhibitor and is involved in the synthesis of other thiophene-based compounds.
Mechanism of Action
The mechanism of action of N-(2,3-difluorophenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
N-(2,3-difluorophenyl)thiophene-3-carboxamide can be compared with other similar compounds such as:
N-(3,4-difluorophenyl)thiophene-2-carboxamide: This compound has a similar structure but with different substitution patterns on the phenyl ring, leading to variations in its biological activities and applications.
Thiophene-2-carboxamide derivatives: These compounds share the thiophene core structure but differ in the substituents attached to the thiophene ring, resulting in diverse chemical and biological properties.
This compound stands out due to its unique substitution pattern, which can influence its reactivity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
